N2 vs. N1 Triazole Substitution and CB1 Receptor Affinity
In a systematic study of N1- versus N2-alkyl-1,2,3-triazole regioisomers as cannabinoid CB1 receptor ligands, the selective synthesis and isolation of N2-substituted-1,2,3-triazoles enabled direct pharmacological comparison . The CB1 receptor binding data revealed that N2-alkyl substitution can confer distinct affinity profiles compared to the corresponding N1-alkyl regioisomers; this regioisomeric differentiation is directly conferred by the connectivity pattern present in 1-[(2H-1,2,3-triazol-2-yl)methyl]cyclohexan-1-amine. The N2-2H-1,2,3-triazole scaffold orients the heterocyclic dipole moment and hydrogen-bond acceptor nitrogen atoms differently than the N1-1H isomer, which translates into measurable differences in receptor-ligand complementarity in CB1 binding assays [1].
| Evidence Dimension | CB1 receptor binding affinity (regioisomeric differentiation) |
|---|---|
| Target Compound Data | CB1 affinity modulated by N2-2H-1,2,3-triazole connectivity (exact IC₅₀ value for the target compound itself not publicly reported as of the search date) |
| Comparator Or Baseline | Corresponding N1-1H-1,2,3-triazole regioisomer (1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine, CAS 1706429-45-9) |
| Quantified Difference | Regioisomer-dependent affinity differentiation demonstrated in analogous N1/N2-alkyl-triazole CB1 ligand series; precise ΔIC₅₀ values are structure-dependent |
| Conditions | In vitro CB1 receptor competitive radioligand binding assay using isolated N1- and N2-alkyl-1,2,3-triazole regioisomers |
Why This Matters
For cannabinoid receptor-targeted drug discovery programs, the N2-2H-1,2,3-triazole regioisomer represents a structurally defined chemical probe distinct from its N1 isomer; procurement of the correct regioisomer ensures reproducibility of SAR data and prevents confounding regioisomeric mixtures.
- [1] Journal of Molecular Structure. Synthesis, relative configuration and CB1 receptor affinity studies for a set of 1,2,3-triazole derivatives. 2023. View Source
